

sodium diacetate comparative study with calcium lactate

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Compound Focus: Sodium Diacetate

CAS No.: 126-96-5

Cat. No.: S648176

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Experimental Data and Performance Comparison

A 2023 study published in *Food Production, Processing and Nutrition* provides a direct, experimental comparison of SDA and CL in a food model (traditional meatballs), evaluating their effects on microbial control and physicochemical properties during storage [1].

Experimental Protocol Overview [1]:

- Product:** Traditional sheep meat meatballs (*rista*).
- Treatments:** Control (no additive), SDA (0.25%), CL (2.5%).
- Storage:** Evaluated under refrigerated (4 ± 1 °C) and ambient (25 ± 1 °C) conditions for 15 days.
- Measured Parameters:** Microbial load (Total Plate Count - TPC), lipid oxidation (TBARS), free fatty acids (FFA), and pH.

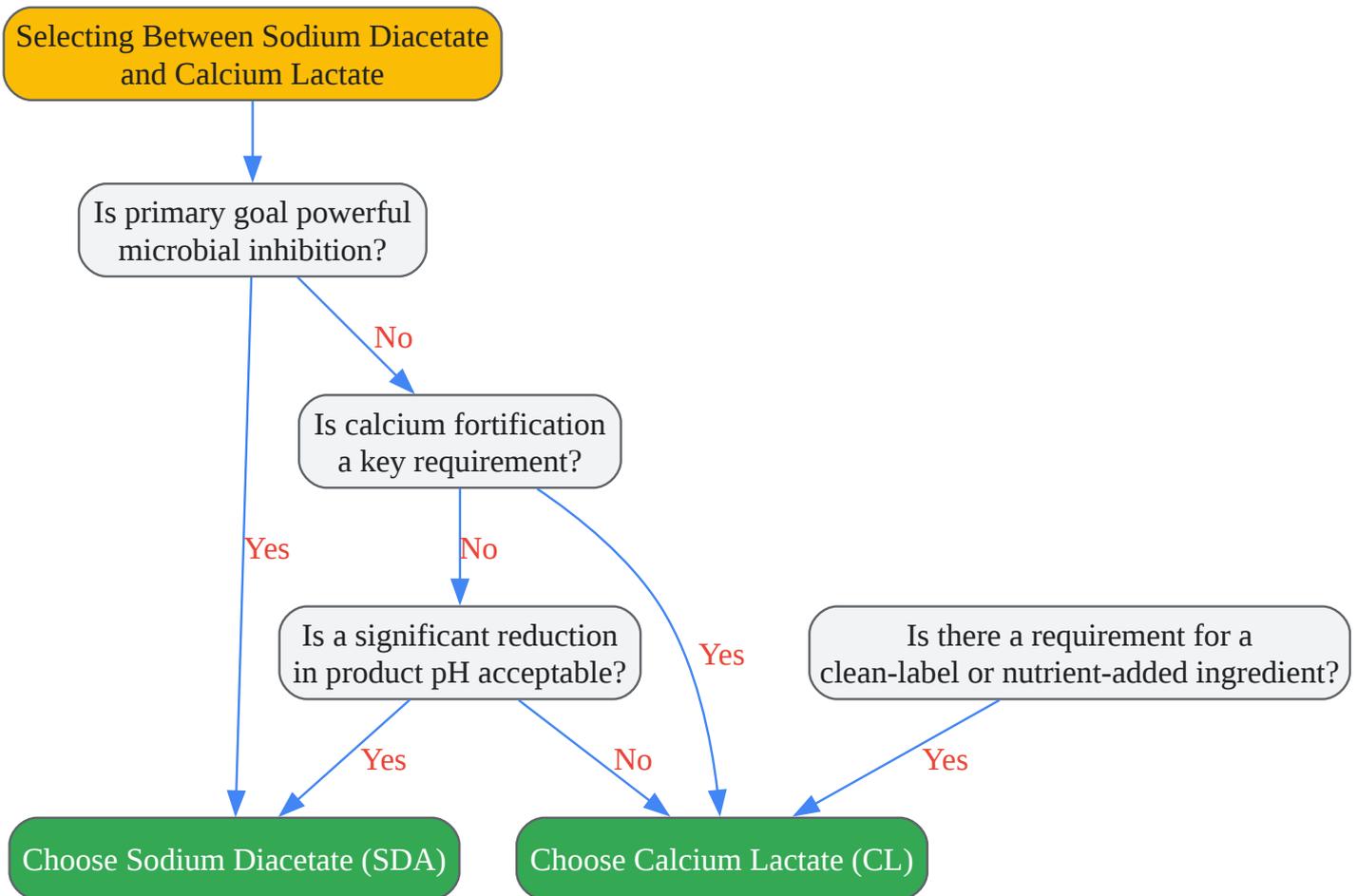
The table below summarizes the key quantitative findings from this study on the 15th day of refrigerated storage:

Parameter	Sodium Diacetate (0.25%)	Calcium Lactate (2.5%)	Control (No Additive)
TBARS (mg MDA/kg)	1.9	Higher than SDA	Higher than SDA

Parameter	Sodium Diacetate (0.25%)	Calcium Lactate (2.5%)	Control (No Additive)
Free Fatty Acids (%)	3.2%	Higher than SDA	Higher than SDA
TPC (log10 cfu/g)	Lower than CL & Control	Higher than SDA	Highest
pH	Lower than CL & Control	Similar to control	Baseline

A Guide for Researcher Evaluation

For researchers and scientists, selecting between these compounds requires a structured evaluation based on your specific project goals. The following diagram outlines key decision-making criteria.



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Application Scenarios and Conclusion

The experimental data clearly shows a trade-off between **antimicrobial potency** and **multifunctional benefits**.

- **Sodium Diacetate is preferable** when the primary objective is strong antimicrobial protection at a low inclusion level. Its ability to lower pH adds another hurdle against microbial growth [1] [2]. This makes it ideal for enhancing the safety and shelf life of various products, especially against pathogens like *Clostridium perfringens* [2].
- **Calcium Lactate is the better choice** when the application requires a multi-functional ingredient. It is well-suited for products where calcium fortification is desired, a clean-label is marketed, or where a

significant pH reduction is undesirable [3]. Its efficacy as a preservative is demonstrated, though it requires higher concentrations than SDA [1].

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References

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